

Spectroscopic properties (NMR, IR, UV-Vis) of 5,6-Dimethylpicolinic acid

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Compound of Interest

Compound Name: 5,6-Dimethylpicolinic acid

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Spectroscopic Profile of 5,6-Dimethylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic properties of **5,6-Dimethylpicolinic acid**. Due to the limited availability of published experimental data for this specific compound, this document leverages predictive models and comparative data from analogous structures to offer a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of **5,6-Dimethylpicolinic acid** in research and development settings.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR chemical shifts for **5,6-Dimethylpicolinic acid**. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical environment of each nucleus.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5,6-Dimethylpicolinic acid**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H-3	7.5 - 7.8	d
H-4	7.9 - 8.2	d
5-CH ₃	2.3 - 2.5	s
6-CH ₃	2.5 - 2.7	s
COOH	10.0 - 13.0	br s

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5,6-Dimethylpicolinic acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C-2	150 - 155
C-3	125 - 130
C-4	138 - 142
C-5	135 - 140
C-6	158 - 162
5-CH ₃	18 - 22
6-CH ₃	20 - 24
COOH	165 - 175

Expected Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic IR absorption bands for **5,6-Dimethylpicolinic acid** are based on the typical vibrational frequencies of carboxylic acids and substituted pyridine rings.[\[1\]](#)[\[2\]](#)

Table 3: Expected IR Absorption Bands for **5,6-Dimethylpicolinic acid**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong	Hydrogen-bonded O-H stretch
C-H (Aromatic)	3000 - 3100	Medium	C-H stretching
C-H (Methyl)	2850 - 3000	Medium	C-H stretching
C=O (Carboxylic Acid)	1700 - 1725	Strong	Carbonyl stretching
C=N, C=C (Pyridine Ring)	1450 - 1600	Medium to Strong	Ring stretching vibrations
C-O (Carboxylic Acid)	1200 - 1300	Medium	C-O stretching
O-H (Carboxylic Acid)	900 - 950	Broad, Medium	Out-of-plane O-H bend

Expected Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. For **5,6-Dimethylpicolinic acid**, the pyridine ring and the carboxylic acid group constitute the chromophore. The expected absorption maxima are based on data for similar pyridinecarboxylic acids.[3][4] The position of these bands can be influenced by the solvent and the pH of the solution.[5]

Table 4: Expected UV-Vis Absorption Maxima for **5,6-Dimethylpicolinic acid**

Electronic Transition	Expected Wavelength (λ_{max} , nm)	Solvent
$\pi \rightarrow \pi$	~210 - 230	Polar Protic (e.g., Ethanol, Water)
$n \rightarrow \pi$	~260 - 280	Polar Protic (e.g., Ethanol, Water)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **5,6-Dimethylpicolinic acid**.

Materials and Equipment:

- **5,6-Dimethylpicolinic acid** sample
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of **5,6-Dimethylpicolinic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.^[6] Add a small amount of TMS as an internal reference (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:**

- Acquire a single-pulse ^1H NMR spectrum.
- Typical parameters: spectral width of 15-20 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C NMR spectra.

IR Spectroscopy

Objective: To obtain the infrared spectrum of **5,6-Dimethylpicolinic acid** to identify its functional groups.

Materials and Equipment:

- **5,6-Dimethylpicolinic acid** sample
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of **5,6-Dimethylpicolinic acid** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[7]

- **Pellet Formation:** Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Background and Sample Scans:** Record a background spectrum of the empty sample compartment. Then, record the sample spectrum from approximately 4000 to 400 cm^{-1} .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption maxima of **5,6-Dimethylpicolinic acid**.

Materials and Equipment:

- **5,6-Dimethylpicolinic acid** sample
- Spectroscopic grade solvent (e.g., ethanol, methanol, or water)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

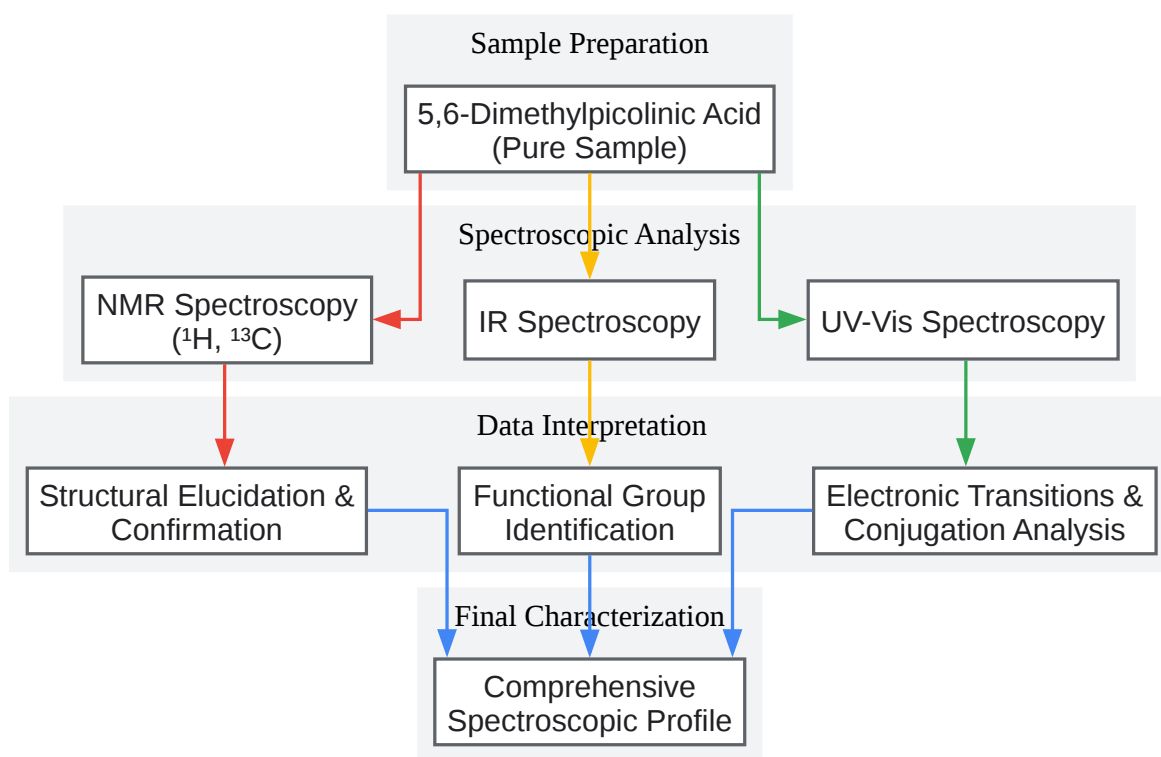
Procedure:

- **Solution Preparation:** Prepare a stock solution of **5,6-Dimethylpicolinic acid** of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamps to warm up.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path and record a baseline spectrum.

- **Sample Measurement:** Rinse the sample cuvette with the dilute solution of **5,6-Dimethylpicolinic acid** and then fill it. Place the cuvette in the sample beam path.
- **Spectrum Acquisition:** Scan the sample over a wavelength range of approximately 200 to 400 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as **5,6-Dimethylpicolinic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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